molecular formula C9H11NO2S B13319949 1-(3-Nitrophenyl)propane-1-thiol

1-(3-Nitrophenyl)propane-1-thiol

Cat. No.: B13319949
M. Wt: 197.26 g/mol
InChI Key: IQJMVRDPZBXKJH-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)propane-1-thiol is an organic compound with the molecular formula C9H11NO2S It consists of a propane-1-thiol backbone with a nitrophenyl group attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrophenyl)propane-1-thiol typically involves the reaction of 3-nitrobenzyl chloride with thiourea, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or iodine can be used to oxidize the thiol group.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can reduce the nitro group.

    Substitution: Alkyl halides or acyl chlorides can react with the thiol group under basic conditions.

Major Products Formed

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of the nitro group.

    Thioethers: Formed from nucleophilic substitution reactions involving the thiol group.

Scientific Research Applications

1-(3-Nitrophenyl)propane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)propane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group, when reduced to an amine, can participate in hydrogen bonding and other interactions that influence biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Nitrophenyl)propane-1-thiol: Similar structure but with the nitro group at the fourth position.

    1-(3-Nitrophenyl)ethane-1-thiol: Similar structure but with an ethane backbone instead of propane.

    1-(3-Nitrophenyl)propane-2-thiol: Similar structure but with the thiol group at the second position.

Uniqueness

1-(3-Nitrophenyl)propane-1-thiol is unique due to the specific positioning of the nitro and thiol groups, which influences its reactivity and potential applications. The combination of these functional groups allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

1-(3-nitrophenyl)propane-1-thiol

InChI

InChI=1S/C9H11NO2S/c1-2-9(13)7-4-3-5-8(6-7)10(11)12/h3-6,9,13H,2H2,1H3

InChI Key

IQJMVRDPZBXKJH-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=CC=C1)[N+](=O)[O-])S

Origin of Product

United States

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